[4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol
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Overview
Description
[4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol: is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butoxy group and a phenylmethanol moiety, making it a versatile molecule for synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol typically involves the reaction of 4-tert-butoxy-piperidine with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reagents used.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol or amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a ligand in receptor studies or as a precursor for the synthesis of bioactive molecules. Its ability to interact with biological targets makes it useful in drug discovery and development.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential candidate for the development of new therapeutic agents. Its structural features allow for modifications that can enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine ring and phenylmethanol moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 4-(Piperazin-1-ylmethyl)piperidine-1-carboxylate
Comparison: Compared to these similar compounds, [4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol is unique due to its phenylmethanol moiety, which imparts distinct chemical and biological properties. The presence of the tert-butoxy group also enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]methyl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-17(2,3)20-16-8-10-18(11-9-16)12-14-4-6-15(13-19)7-5-14/h4-7,16,19H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFVBNHWZVZADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCN(CC1)CC2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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